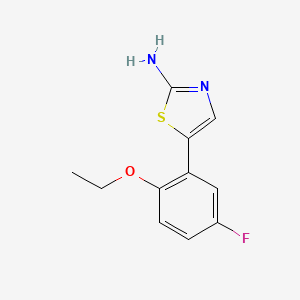
5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine typically involves organic synthesis methods. One common route is the reaction of 2-aminothiazole with 2-ethoxy-5-fluorobenzoyl chloride under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule. It may be tested for its ability to inhibit specific enzymes or pathways involved in disease progression.
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. Thiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
5-(2-Ethoxy-5-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:
Propriétés
Formule moléculaire |
C11H11FN2OS |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5-(2-ethoxy-5-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11FN2OS/c1-2-15-9-4-3-7(12)5-8(9)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14) |
Clé InChI |
PGNLRBFIYRMGTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)F)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


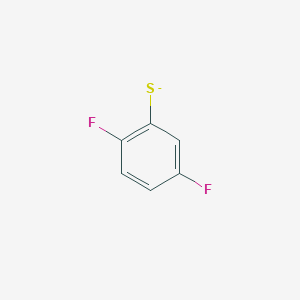
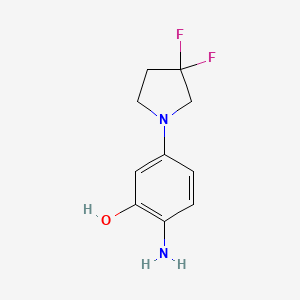
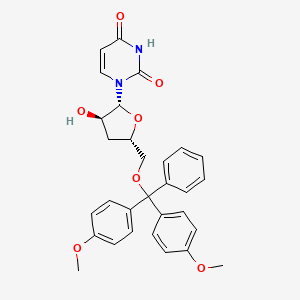
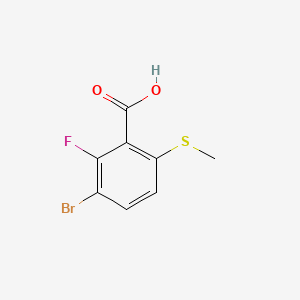
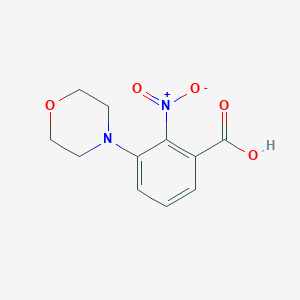
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
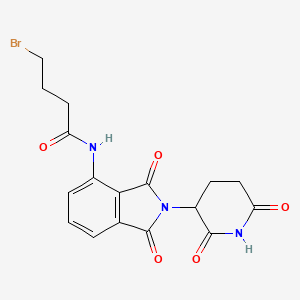

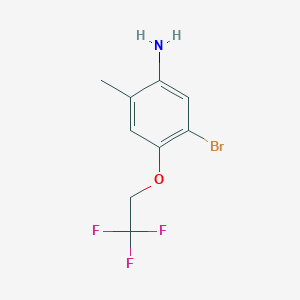
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
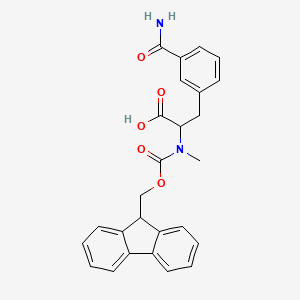
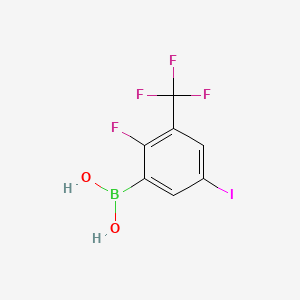
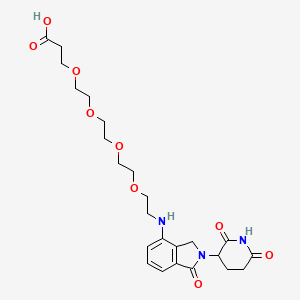
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)
